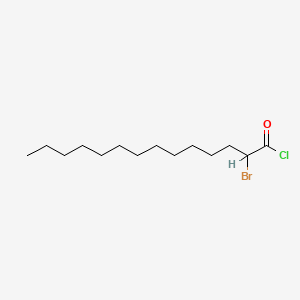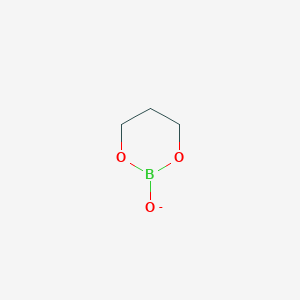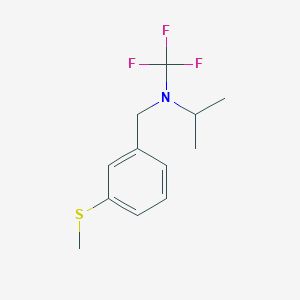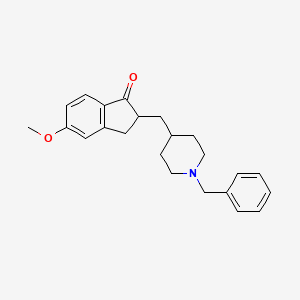
2-Allylphenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Allylphenoxybenzene is an organic compound characterized by the presence of an allyl group attached to a phenoxybenzene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Allylphenoxybenzene can be synthesized through several methods. One common approach involves the reaction of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide, and the mixture is heated to facilitate the formation of the allyl ether.
Another method involves the use of allyl chloride and phenol in the presence of a strong base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to improve reaction rates and selectivity. The use of high-pressure reactors and advanced separation techniques like distillation and crystallization ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Allylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding saturated ether.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of the corresponding saturated ether.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Allylphenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Allylphenoxybenzene depends on the specific reactions it undergoes For example, in oxidation reactions, the allyl group is converted to an epoxide or aldehyde through the transfer of oxygen atoms
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Allylphenol: Similar structure but lacks the phenoxy group.
Phenoxybenzene: Lacks the allyl group.
Allylbenzene: Lacks the phenoxy group.
Uniqueness
2-Allylphenoxybenzene is unique due to the presence of both an allyl group and a phenoxybenzene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C15H14O |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-phenoxy-2-prop-2-enylbenzene |
InChI |
InChI=1S/C15H14O/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |
InChI-Schlüssel |
WLSWGCQKNKECQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)

![2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947197.png)

![7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride](/img/structure/B13947200.png)
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13947206.png)

![5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947211.png)



